4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile
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Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is a heterocyclic compound belonging to the quinolone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxyquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amides, and hydroxylated compounds. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal cellular processes, leading to cell death in cancerous or infected cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 6-position enhances its reactivity and potential for further functionalization compared to other similar compounds .
Properties
Molecular Formula |
C10H6N2O2 |
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Molecular Weight |
186.17 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-6-1-2-8-7(3-6)9(13)4-10(14)12-8/h1-4H,(H2,12,13,14) |
InChI Key |
OIQLLVWRTSSTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CC(=O)N2)O |
Origin of Product |
United States |
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